4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Lipophilicity SAR Bromodomain inhibitor

4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-38-5) is a synthetic sulfonamide derivative built upon a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, featuring a 4-bromo-substituted benzenesulfonamide group at the 6-position and an N1-isopentyl (3-methylbutyl) side chain. The compound belongs to the broader structural class of tetrahydroquinoline sulfonamides, which have been disclosed in patents as bromodomain inhibitors targeting BET family proteins (BRD2, BRD3, BRD4, BRDT) as well as class IV bromodomain-containing proteins such as BRPF1 and TRIM24.

Molecular Formula C20H23BrN2O3S
Molecular Weight 451.38
CAS No. 942003-38-5
Cat. No. B2445309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS942003-38-5
Molecular FormulaC20H23BrN2O3S
Molecular Weight451.38
Structural Identifiers
SMILESCC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H23BrN2O3S/c1-14(2)11-12-23-19-9-6-17(13-15(19)3-10-20(23)24)22-27(25,26)18-7-4-16(21)5-8-18/h4-9,13-14,22H,3,10-12H2,1-2H3
InChIKeyVKAMIFJUEIHLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-38-5): Structural Identity and Procurement-Relevant Profile


4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-38-5) is a synthetic sulfonamide derivative built upon a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, featuring a 4-bromo-substituted benzenesulfonamide group at the 6-position and an N1-isopentyl (3-methylbutyl) side chain [1]. The compound belongs to the broader structural class of tetrahydroquinoline sulfonamides, which have been disclosed in patents as bromodomain inhibitors targeting BET family proteins (BRD2, BRD3, BRD4, BRDT) as well as class IV bromodomain-containing proteins such as BRPF1 and TRIM24 [2]. Its computed physicochemical properties—molecular weight 451.4 g/mol, XLogP3 4.2, topological polar surface area 74.9 Ų, and 6 rotatable bonds—are fully compliant with Lipinski's Rule of Five, indicating favorable drug-like characteristics suitable for cell-based screening and in vitro pharmacological profiling [1]. The compound is primarily supplied as a research chemical for structure-activity relationship (SAR) studies and inhibitor discovery programs, with typical vendor-reported purity of ≥95% [3].

Why Close Analogs Cannot Substitute for 4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in SAR and Inhibitor Development


Within the tetrahydroquinoline sulfonamide series, subtle structural variations produce substantial differences in target engagement and selectivity. Patent disclosures reveal that N1-alkyl chain length and branching, the position of halogen substitution on the benzenesulfonamide ring, and the oxidation state of the quinoline core collectively determine bromodomain subtype selectivity (BD1 vs. BD2), binding affinity, and cellular potency [1]. The isopentyl (3-methylbutyl) chain at N1 in this compound confers a distinct lipophilic and steric profile compared to the n-butyl, isobutyl, or unsubstituted analogs—differences that have been shown to modulate water-network interactions in the ZA channel of BET bromodomains and alter BD2/BD1 selectivity ratios by >10-fold in congeneric tetrahydroquinoline series [2]. Similarly, the 4-bromo substituent on the benzenesulfonamide moiety introduces a heavy atom suitable for X-ray crystallographic phasing and provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs, directly impacting derivatization strategies [3]. Substituting this compound with an analog differing in any of these features risks altering target selectivity, losing crystallographic phase information, or blocking planned synthetic diversification routes.

Quantitative Differentiation Evidence for 4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-38-5)


N1-Isopentyl vs. N1-Butyl Chain: Computed Lipophilicity and Steric Differentiation

The N1-isopentyl (3-methylbutyl) substituent of the target compound increases computed lipophilicity by approximately 0.6 logP units compared to the N1-n-butyl analog (CAS 951573-18-5), based on PubChem XLogP3 calculations for both compounds [1]. This increment is consistent with the established Hansch π contribution of an additional methylene branch. In tetrahydroquinoline-based BET bromodomain inhibitor programs, N1-alkyl chain modifications within congeneric series have been shown to alter BD2 binding affinity Kd values by 5- to 50-fold, as engagement with the ZA channel water network is sensitive to both steric bulk and hydrophobic surface complementarity [2]. The isopentyl chain provides distinct conformational sampling compared to linear butyl or branched isobutyl chains, offering a unique vector for probing this SAR dimension [3].

Lipophilicity SAR Bromodomain inhibitor Lead optimization

4-Bromo vs. 2-Bromo Substitution: Synthetic Utility and Crystallographic Phasing Advantage

The para-bromo substitution on the benzenesulfonamide ring of the target compound (CID 16927629) offers a critical advantage for both structural biology and synthetic chemistry over the ortho-bromo analog (2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) and non-halogenated congeners. The 4-bromo substituent provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα) sufficient for experimental phasing in protein-ligand co-crystal structures, a property exploited in the structure-guided development of tetrahydroquinoline-based bromodomain inhibitors [1]. Additionally, the para position offers sterically unhindered access for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination), enabling late-stage diversification of the aryl sulfonamide moiety without altering the tetrahydroquinoline core—a synthetic strategy not feasible with the 2-bromo isomer due to steric congestion adjacent to the sulfonamide linkage [2]. The heavy atom count of 27 for the target compound, including one bromine (atomic number 35), provides unambiguous mass spectrometric identification by the characteristic ¹:¹ isotopic doublet (Δm/z = 2) at M and M+2 peaks [3].

Chemical biology probe X-ray crystallography Cross-coupling Halogen bonding

Drug-Likeness and Physicochemical Profile: Compliance with Lead-Like and Drug-Like Criteria

The target compound (CID 16927629) satisfies all four Lipinski Rule of Five criteria and additionally meets lead-like property guidelines (molecular weight ≤ 460 Da, logP ≤ 4.6), positioning it as a viable starting point for hit-to-lead optimization [1]. Its computed properties (MW = 451.4 Da, XLogP3 = 4.2, HBD = 1, HBA = 4, TPSA = 74.9 Ų, rotatable bonds = 6) compare favorably to the broader chemical space of known bromodomain inhibitors. For context, the clinical-stage tetrahydroquinoline BET inhibitor I-BET726 (GSK1324726A) has MW = 443.5 Da and cLogP ≈ 3.8, while the tool compound PFI-1 has MW = 357.4 Da and cLogP ≈ 2.5 [2]. The target compound occupies a distinct region of physicochemical space—higher logP than PFI-1 but lower than many triazolodiazepine BET inhibitors (e.g., (+)-JQ1, cLogP ≈ 4.5)—making it a useful comparator for probing lipophilicity-driven selectivity and cellular permeability in bromodomain inhibitor programs . The topological polar surface area of 74.9 Ų is below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for good blood-brain barrier penetration, suggesting potential CNS applicability if target engagement permits [1].

Drug-likeness Lipinski Rule of Five Physicochemical property Fragment-based drug discovery

Scaffold Validation: Tetrahydroquinoline-6-sulfonamide Core as a Structurally Enabled Bromodomain Inhibitor Pharmacophore

The tetrahydroquinoline-6-sulfonamide scaffold present in the target compound has been experimentally validated as a bromodomain-binding pharmacophore through X-ray co-crystal structures. PDB entry 4YAD (resolution 1.73 Å) demonstrates that the closely related analog 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (compound 3b) binds the TRIM24 PHD-bromodomain with the sulfonamide NH engaging the conserved asparagine residue and the tetrahydroquinoline 2-oxo group participating in a water-mediated hydrogen bond network [1]. Structure-guided optimization of this scaffold yielded inhibitor 8i (IACS-9571) with ITC Kd values of 31 nM for TRIM24 and 14 nM for BRPF1, demonstrating that the 6-sulfonamide substitution vector is productive for bromodomain inhibition [1]. The target compound maintains this identical substitution pattern (sulfonamide at 6-position, 2-oxo group, N1-alkyl) while introducing the 4-bromo substituent and isopentyl chain as points of differentiation for further SAR exploration [2]. Patent literature explicitly encompasses tetrahydroquinoline sulfonamides within broad Markush claims for BET and class IV bromodomain inhibition, with exemplified compounds demonstrating BRD4 BD2 Kd values in the sub-micromolar to low nanomolar range [3].

Pharmacophore Bromodomain inhibitor Structure-based drug design TRIM24 BRPF1

Recommended Research Applications for 4-Bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 942003-38-5)


Bromodomain Inhibitor SAR Libraries: Probing N1-Alkyl Chain and Aryl Sulfonamide Substitution Effects

This compound serves as a key member of a matrix SAR library exploring two critical vectors simultaneously: the N1-alkyl chain (isopentyl vs. butyl, isobutyl, propyl, methyl) and the aryl sulfonamide 4-substituent (bromo vs. hydrogen, methyl, methoxy, nitro). The tetrahydroquinoline-6-sulfonamide scaffold has been validated in co-crystal structures with TRIM24 (PDB 4YAD) and is encompassed within patent claims for BET bromodomain inhibition [1]. The target compound's XLogP3 of 4.2 provides a lipophilicity anchor point within such a library, enabling systematic assessment of logP-dependent effects on bromodomain BD1 vs. BD2 selectivity and cellular permeability [2]. The 4-bromo substituent additionally enables rapid analog generation via Suzuki-Miyaura cross-coupling for exploration of the aryl-binding pocket without resynthesis of the tetrahydroquinoline core [3].

Co-Crystallization and Structural Biology: Heavy-Atom Derivative for Bromodomain Ligand Complexes

The para-bromine atom provides sufficient anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα) for sulfur/Br-SAD or Br-MAD experimental phasing of protein-ligand co-crystal structures [1]. The tetrahydroquinoline-6-sulfonamide scaffold binds bromodomains in a conserved manner, with the sulfonamide NH engaging the acetyl-lysine recognition pocket and the N1-alkyl chain extending toward the ZA channel [2]. Soaking or co-crystallization of BRD4 BD1, BRD4 BD2, TRIM24, or BRPF1 bromodomains with this compound can yield diffraction-quality crystals suitable for de novo structure determination without selenomethionine incorporation, reducing experimental timelines from weeks to days [3]. The compound's MW of 451.4 Da and predicted solubility profile are compatible with typical co-crystallization conditions using 1–5 mM compound in 1–5% DMSO.

Chemical Probe and Tool Compound Development: Halogen-Enabled Diversification Platform

The 4-bromo substituent functions as a versatile synthetic handle for late-stage functionalization. Palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids enables introduction of diverse aromatic groups to probe the bromodomain acetyl-lysine binding pocket periphery [1]. Buchwald-Hartwig amination with primary or secondary amines provides access to aniline-derived analogs for exploration of hydrogen-bonding networks [2]. The isopentyl chain at N1 simultaneously offers a distinct lipophilic contact surface compared to commonly employed methyl or ethyl N1-substituents in published tetrahydroquinoline bromodomain inhibitors, potentially revealing novel selectivity determinants [3]. This compound thus functions as both a screening hit for direct biological evaluation and a diversification starting material for parallel library synthesis.

Physicochemical Benchmarking in Bromodomain Inhibitor Discovery Programs

With computed XLogP3 of 4.2, TPSA of 74.9 Ų, and molecular weight of 451.4 Da, this compound occupies a distinct region of bromodomain-relevant physicochemical space—more lipophilic than PFI-1 (cLogP ≈ 2.5) and I-BET726 (cLogP ≈ 3.8), but less lipophilic than (+)-JQ1 (cLogP ≈ 4.5) [1]. This property profile makes it a valuable comparator for assessing the impact of lipophilicity on: (a) biochemical vs. cellular IC₅₀ shifts due to non-specific protein binding; (b) aqueous solubility and DMSO stock solution stability under typical screening conditions; (c) artificial membrane permeability (PAMPA) and Caco-2 monolayer flux [2]. Procurement of this compound alongside the non-brominated isopentyl analog (XLogP3 ≈ 3.4) enables paired analysis of the contribution of aryl bromination to both physicochemical properties and target binding affinity [3].

Quote Request

Request a Quote for 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.